isobutyl (3,4-dimethoxyphenyl)carbamate
Overview
Description
Isobutyl (3,4-dimethoxyphenyl)carbamate is a chemical compound . It is a carbamate derivative, which is a class of organic compounds that are widely used in medicinal chemistry and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety .
Synthesis Analysis
Carbamates can be synthesized by amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . The method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular formula of this compound is C13H19NO4 . The molecular weight is 253.29426 g/mol . The structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes . Another unique feature of carbamates is their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and structure . More detailed information about its melting point, boiling point, density, and other properties can be found on chemical databases .Mechanism of Action
Carbamates are toxic to insects and mammals by virtue of their ability to inactivate the enzyme acetylcholinesterase . This review addresses the mechanism of inhibition of acetylcholinesterase by organophosphorus and carbamate esters, focusing on structural requirements necessary for anticholinesterase activity .
Safety and Hazards
The safety data sheet for similar compounds provides information about the hazards associated with the compound, including its toxicity and precautions for handling and storage . It’s important to note that this information may not be directly applicable to isobutyl (3,4-dimethoxyphenyl)carbamate, but it gives a general idea of the safety measures that should be taken when handling similar compounds.
Future Directions
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Also, there is a growing interest in the development of new synthetic methods for the preparation of carbamate derivatives . These developments could open up new possibilities for the use of isobutyl (3,4-dimethoxyphenyl)carbamate in various applications.
Properties
IUPAC Name |
2-methylpropyl N-(3,4-dimethoxyphenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-9(2)8-18-13(15)14-10-5-6-11(16-3)12(7-10)17-4/h5-7,9H,8H2,1-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLQDFOODNFMEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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